

In Vivo Efficacy of MAT2A Inhibitors in Oncology: A Comparative Guide

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Compound of Interest		
Compound Name:	Mat2A-IN-11	
Cat. No.:	B12379512	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of representative Methionine Adenosyltransferase 2A (MAT2A) inhibitors in various cancer models. While this review was initiated to assess "Mat2A-IN-11," public domain information on a molecule with this specific designation is not available. Therefore, this guide focuses on well-characterized MAT2A inhibitors with published preclinical and clinical data, namely AG-270, SCR-7952, and IDE397, as surrogates to illustrate the therapeutic potential of targeting MAT2A in oncology.

The primary mechanism of action for MAT2A inhibitors is the induction of synthetic lethality in cancer cells harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4][5][6] MTAP deletion, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5.[6] This makes cancer cells exquisitely dependent on S-adenosylmethionine (SAM), the product of MAT2A, for PRMT5 activity. By inhibiting MAT2A, these compounds deplete SAM levels, leading to further inhibition of PRMT5, disruption of mRNA splicing, induction of DNA damage, and ultimately, selective cancer cell death.[5][6][7]

Comparative In Vivo Efficacy of MAT2A Inhibitors

The following tables summarize the in vivo anti-tumor activity of selected MAT2A inhibitors in various xenograft models. The data highlights the dose-dependent tumor growth inhibition (TGI) achieved with these compounds.

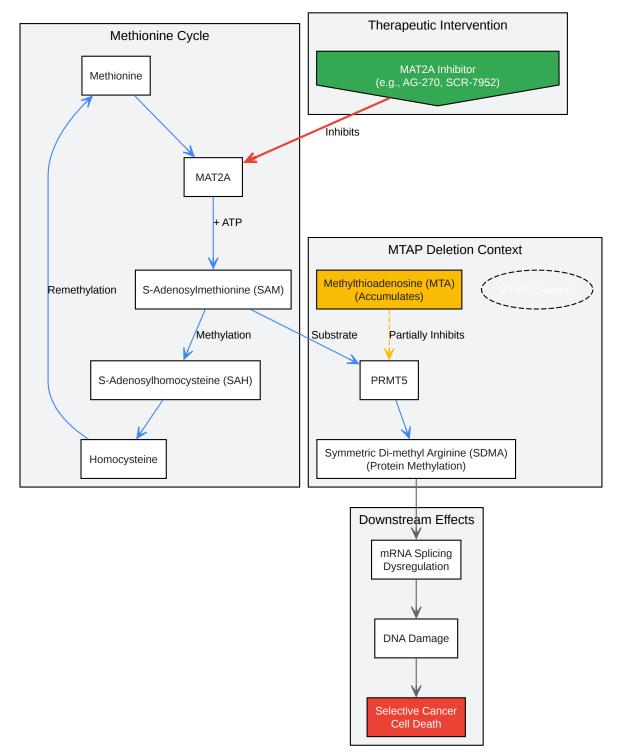


Inhibitor	Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
AG-270	KP4 (Pancreatic, MTAP-null)	Mouse Xenograft	300 mg/kg, daily	67.8%	[8][9]
HCT-116 (Colorectal, MTAP-/-)	Mouse Xenograft	200 mg/kg, daily	56%	[1]	
HCT-116 (Colorectal, MTAP-/-)	Mouse Xenograft	50 mg/kg, daily	43%	[10]	•
SCR-7952	HCT-116 (Colorectal, MTAP-/-)	Mouse Xenograft	1 mg/kg, daily	72%	[1]
HCT-116 (Colorectal, MTAP-/-)	Mouse Xenograft	3 mg/kg, daily	82.9%	[7]	
IDE397	Squamous NSCLC (MTAP- deleted)	Preclinical Models	30mg/kg, daily	Tumor Regression in ~50% of models	[11]
MTAP- deleted CDX and PDX models	Mouse Xenograft	Not specified	TGI and/or tumor regression	[3]	

Signaling Pathway and Experimental Workflow

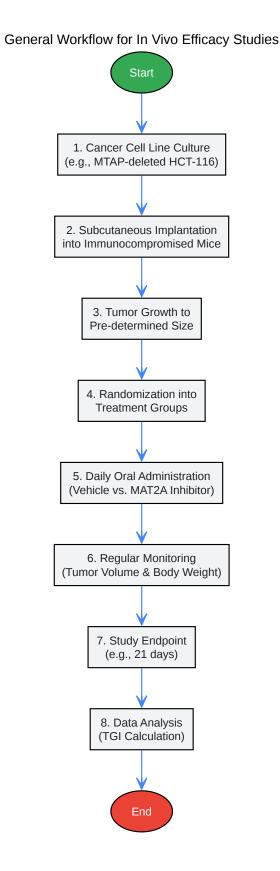
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the MAT2A signaling pathway and a typical in vivo efficacy study workflow.





MAT2A Signaling Pathway in MTAP-deleted Cancer





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